Sodium 7-hydroxynaphthalene-1-sulphonate
Description
Contextualization within Naphthalene (B1677914) Sulfonate Chemistry
Naphthalene sulfonates are a class of organic compounds derived from naphthalene, a bicyclic aromatic hydrocarbon, through the process of sulfonation. This process introduces one or more sulfonic acid (-SO₃H) groups onto the naphthalene ring. The position and number of these sulfonic acid groups, along with other substituents, give rise to a wide array of isomers with distinct chemical and physical properties.
Sodium 7-hydroxynaphthalene-1-sulphonate belongs to the sub-family of hydroxynaphthalene sulfonic acids. The presence of both a hydroxyl (-OH) and a sulfonic acid group on the naphthalene backbone imparts specific characteristics to the molecule. The sulfonic acid group, being highly polar, generally confers water solubility to these compounds. The hydroxyl group, on the other hand, can influence the molecule's reactivity, acidity, and spectral properties. The relative positions of these functional groups are crucial in determining the compound's utility, particularly in the synthesis of dyes and other complex organic molecules.
The solubility of hydroxynaphthalene sulfonic acids is influenced by factors such as pH and temperature. solubilityofthings.com The sulfonic acid group's polarity makes them more soluble in polar solvents. solubilityofthings.com
Historical Trajectories in Hydroxynaphthalene Sulfonate Research
The history of hydroxynaphthalene sulfonates is intrinsically linked to the development of the synthetic dye industry in the late 19th century. researchgate.net As the demand for new and vibrant colors grew, chemists began to explore the vast potential of coal tar derivatives, with naphthalene being a key starting material. The sulfonation of naphthalene and its derivatives, followed by subsequent chemical modifications, proved to be a fruitful avenue for the creation of a wide range of dyes.
(Phenylamino)naphthalenesulfonic acids were utilized as dye intermediates as early as the 19th century. nih.gov Within this context, specific isomers of hydroxynaphthalene sulfonic acids were isolated and found to be valuable precursors for azo dyes. This compound, also known in the industry as Cassella's Acid F, emerged as a significant intermediate during this period. mdpi.com The development of these intermediates was a critical step that enabled the synthesis of a diverse palette of colors for textiles and other materials.
Contemporary Research Significance and Emerging Applications of this compound
In modern chemical research, this compound continues to be a compound of interest due to its versatile chemical nature. Its primary application remains as a crucial building block in the synthesis of various dyes. dyestuffintermediates.com It serves as a coupling component in the production of numerous acid, direct, and reactive dyes.
Beyond its traditional role in the dye industry, this compound has found new life in other scientific domains. Its inherent fluorescence has led to its investigation as a potential fluorescent probe in biological research. dyestuffintermediates.com Naphthalene derivatives are known to be a class of fluorescent probes with good stability and high quantum efficiency. researchgate.net The fluorescence of hydroxynaphthalene sulfonates can be sensitive to the polarity of their environment, making them useful for studying biological systems. nih.govacs.org
Furthermore, derivatives of hydroxynaphthalene sulfonic acids are being explored in the field of analytical chemistry. For instance, a modified glassy carbon electrode using poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) has been developed for the voltammetric determination of amoxicillin. nih.gov Recent research has also investigated 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a potential antibiofilm agent, targeting the quorum sensing system in Pseudomonas aeruginosa. nih.gov These emerging applications highlight the ongoing scientific curiosity and the potential for this compound and its derivatives to contribute to advancements in medicine and materials science. Tin complexes of 4-amino-3-hydroxynaphthalene-1-sulfonic acid have also been synthesized and investigated as photostabilizers for PVC. mdpi.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇NaO₄S |
| Molecular Weight | 246.21 g/mol |
| CAS Number | 832-85-9 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Examples of Dyes Synthesized from 7-Hydroxynaphthalene-1-sulfonic acid
| Dye Name | C.I. Name |
| Acid Red 177 | C.I. 16186 |
| Acid Red 25 | C.I. 16030 |
| Acid Red 56 | - |
| Acid Red 70 | - |
| Direct Red 17 | C.I. 22155 |
| Direct Red 44 | - |
| Direct Blue 45 | - |
| Direct Violet 36 | - |
| Acid Red 71 | C.I. 23910 |
| Direct Blue 42 | - |
| *Data sourced from Dye | Dye intermediates |
Structure
2D Structure
Properties
CAS No. |
832-85-9 |
|---|---|
Molecular Formula |
C10H8NaO4S |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
sodium;7-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14); |
InChI Key |
DFPVONLLVPFPLK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O.[Na] |
Other CAS No. |
832-85-9 |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 7 Hydroxynaphthalene 1 Sulphonate
Established Synthetic Routes for Hydroxynaphthalene Sulfonates
The conventional synthesis of hydroxynaphthalene sulfonates, including the target compound, relies on a series of fundamental organic reactions that have been optimized over decades for industrial-scale production.
The introduction of a sulfonic acid group onto the naphthalene (B1677914) ring is a critical first step in the synthesis of many naphthalenic intermediates. The position of sulfonation is highly dependent on the reaction conditions, a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution.
The sulfonation of naphthalene with sulfuric acid can yield two primary isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. shokubai.org At lower temperatures (around 80°C), the reaction is under kinetic control and preferentially forms the alpha-isomer (naphthalene-1-sulfonic acid) due to the lower activation energy of the transition state leading to this product. google.com Conversely, at higher temperatures (around 160°C), the reaction is under thermodynamic control, favoring the formation of the more stable beta-isomer (naphthalene-2-sulfonic acid). google.comgoogle.com This reversibility of the sulfonation reaction allows for the selective synthesis of the desired isomer by careful control of the reaction temperature. google.com
For the synthesis of 7-hydroxynaphthalene-1-sulfonic acid, a common precursor is 2-naphthol (B1666908). The sulfonation of 2-naphthol can also lead to a mixture of isomers. The specific conditions, such as the sulfonating agent (e.g., sulfuric acid, oleum, or sulfur trioxide) and the reaction temperature, will dictate the final product distribution. For instance, the sulfonation of 2-naphthol can yield 2-naphthol-1-sulfonic acid among other isomers. google.com The use of solvents can also influence the outcome; for example, carrying out the sulfonation in an inert organic solvent like tetrachloroethane has been reported to improve the yield of specific isomers. google.com
Table 1: Influence of Temperature on the Sulfonation of Naphthalene
| Reaction Temperature | Predominant Product | Control Type | Reference |
| Low (e.g., 80°C) | Naphthalene-1-sulfonic acid | Kinetic | google.com |
| High (e.g., 160°C) | Naphthalene-2-sulfonic acid | Thermodynamic | google.comgoogle.com |
The introduction of a hydroxyl group onto the naphthalene ring is typically achieved through an alkali fusion process. This reaction involves heating a sodium salt of a naphthalenesulfonic acid with a strong alkali, such as sodium hydroxide (B78521), at high temperatures. britannica.comgoogle.com The sulfonate group is an excellent leaving group, and under these harsh conditions, it is displaced by a hydroxyl group via a nucleophilic aromatic substitution mechanism.
The general process involves the fusion of the sodium naphthalenesulfonate with molten sodium hydroxide at temperatures ranging from 280°C to 350°C. google.com This reaction produces the corresponding sodium naphthoxide, which is then acidified in a subsequent step to yield the naphthol. google.comgoogle.com For instance, the industrial production of 2-naphthol involves the alkali fusion of sodium naphthalene-2-sulfonate. google.comgoogle.com The efficiency of this process can be influenced by factors such as the reaction temperature, the molar ratio of the reactants, and the reaction time. google.com
While not a direct step in the primary synthesis of sodium 7-hydroxynaphthalene-1-sulphonate from non-amino precursors, diazotization and coupling reactions are fundamental in the broader chemistry of naphthalene sulfonates, particularly in the synthesis of azo dyes. These reactions start with an aminonaphthalenesulfonic acid, which is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a mineral acid) to form a diazonium salt. google.com
This diazonium salt is an electrophile and can then be reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an amine, to form an azo compound. The position of the coupling is directed by the substituents on the coupling component. This versatile reaction allows for the synthesis of a vast array of colored compounds. For example, diazotized aminonaphthalenesulfonic acids can be coupled with resorcinol (B1680541) to produce various dyes.
Advanced and Green Chemistry Approaches in this compound Synthesis
In response to the growing need for more sustainable chemical manufacturing, research has focused on developing advanced and greener synthetic methodologies. These approaches aim to improve reaction efficiency, reduce waste, and utilize less hazardous materials.
The development of novel catalysts offers a promising avenue for improving the synthesis of hydroxynaphthalene sulfonates. Heterogeneous catalysts, in particular, are advantageous as they can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry. starbons.com
For sulfonation reactions, solid acid catalysts are being explored as alternatives to corrosive and difficult-to-handle liquid acids like sulfuric acid. Materials such as sulfonic acid-functionalized silica (B1680970) nanoparticles have been synthesized and shown to be effective catalysts in related reactions like esterification, suggesting their potential applicability in the sulfonation of naphthalene derivatives. researchgate.net Similarly, porous aromatic frameworks have been used as supports for catalysts in naphthalene hydrogenation, indicating the potential for designing tailored catalysts for specific transformations of naphthalene-based compounds. mdpi.com
Ionic liquids, which are salts with low melting points, have also emerged as promising catalysts and reaction media for various organic transformations. frontiersin.org Brønsted acidic ionic liquids have been shown to be efficient catalysts for the synthesis of carbamatoalkyl naphthols in solvent-free conditions, highlighting their potential to replace traditional acid catalysts in reactions involving naphthol derivatives. scispace.com
Moving away from volatile and often toxic organic solvents is a key goal of green chemistry. researchgate.net Research into solvent-free reaction conditions is actively being pursued for the synthesis of naphthalene derivatives. For instance, the synthesis of amidoalkyl naphthols has been achieved under solvent-free conditions using reusable catalysts. mdpi.com
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve energy efficiency. core.ac.uk This technology has been applied to the synthesis of various organic compounds, and its application in the alkali fusion step of hydroxynaphthalene sulfonate synthesis could offer a more energy-efficient alternative to conventional heating methods. core.ac.uk Furthermore, microwave irradiation has been used in the copper-catalyzed synthesis of 8-anilinonaphthalene-1-sulfonic acid derivatives in aqueous buffer, demonstrating the potential for using water as a green solvent in the synthesis of naphthalene sulfonates. nih.gov
Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, is an emerging solvent-free technique that can lead to the formation of products with high efficiency and minimal waste. rsc.org While specific applications to the synthesis of this compound are not yet widely reported, the development of mechanochemical methods for related sulfonamide synthesis suggests its potential as a future green synthetic route. rsc.org
Table 2: Comparison of Conventional and Green Chemistry Approaches
| Synthetic Step | Conventional Method | Green Chemistry Approach | Potential Advantages of Green Approach |
| Sulfonation | Concentrated sulfuric acid or oleum | Solid acid catalysts, Ionic liquids | Catalyst reusability, reduced corrosion, easier product separation |
| Hydroxyl Introduction | High-temperature alkali fusion | Microwave-assisted alkali fusion | Reduced reaction time, improved energy efficiency |
| Overall Process | Use of organic solvents | Solvent-free conditions, use of water as a solvent | Reduced waste, improved safety, lower environmental impact |
Purification and Isolation Techniques for this compound
The isolation of this compound in high purity is critical for its use in subsequent applications. This often requires advanced purification techniques to remove starting materials, reaction by-products, and isomeric impurities.
Chromatographic techniques are powerful tools for the purification of naphthalene sulfonate isomers.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible sample adsorption and degradation. nih.govnih.gov This method has been successfully applied to the preparative purification of hydroxynaphthalene sulfonic acid sodium salts. In a study on the purification of practical grade 4-hydroxy-1-naphthalenesulfonic acid sodium salt (~70-85% purity), HSCCC was used to obtain the compound at over 99% purity. nih.gov
The process involved a two-phase solvent system of n-butanol/water (1:1), acidified with trifluoroacetic acid. The organic upper phase served as the stationary phase, while the aqueous lower phase was the mobile phase. nih.gov Notably, this separation was achieved without the need for a ligand or retainer, which are often required in the HSCCC separation of other aromatic sulfonates. nih.gov This methodology demonstrates the potential for HSCCC to be a highly effective method for purifying this compound.
| Parameter | Condition |
|---|---|
| Apparatus | High-Speed Counter-Current Chromatograph |
| Solvent System | n-butanol/water (1:1 v/v) with 0.2% trifluoroacetic acid |
| Stationary Phase | Organic Upper Phase |
| Mobile Phase | Aqueous Lower Phase |
| Flow Rate | 2 mL/min |
| Rotational Speed | 850 rev./min |
| Initial Purity | ~70-85% |
| Final Purity | >99% |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is another robust technique for isolating high-purity compounds. nih.gov It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. For naphthalene sulfonates, a reverse-phase column (such as a C18) would typically be employed. nih.govresearchgate.net The crude mixture is dissolved in a suitable solvent and injected into the system. A gradient elution using a mixture of an aqueous phase (often with an acid modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of components based on their polarity. nih.govresearchgate.net Fractions are collected as they elute from the column, and those containing the pure desired product are combined and the solvent is removed. While preparative HPLC can achieve very high purity, its throughput is often lower than that of crystallization methods. youtube.com
Crystallization is a primary method for the large-scale purification of chemical intermediates. For hydroxynaphthalene sulfonates, specific strategies can be employed to optimize crystal formation and purity.
General crystallization optimization techniques can also be applied. These include:
Solvent Selection: Choosing an appropriate solvent or solvent mixture is crucial. The target compound should be highly soluble at high temperatures and sparingly soluble at low temperatures to maximize yield.
Seeding: Introducing a small crystal of the pure compound to the supersaturated solution can control the crystal form and improve quality. numberanalytics.com
Recrystallization: For further purification, the crystalline product can be redissolved in a hot solvent and recrystallized. This process can effectively remove trapped impurities. numberanalytics.com
Temperature Cycling: Alternating between heating and cooling the solution can be used to control the rate of crystallization and improve the size and quality of the crystals. numberanalytics.com
| Step | Parameter | Purpose |
|---|---|---|
| 1 | Cool reaction mixture to 90°C | Initial controlled cooling |
| 2 | Add water and hold at 80°C | Adjust degree of crystallinity |
| 3 | Filter hot solution | Remove insoluble by-products (e.g., sodium sulfite) |
| 4 | Slowly cool filtrate to 10°C | Induce crystallization of the target compound |
| 5 | Centrifuge the slurry | Isolate the solid product from the mother liquor |
| Result | Purity of 98-99% achieved | High-purity final product |
Chemical Reactivity and Reaction Mechanisms of Sodium 7 Hydroxynaphthalene 1 Sulphonate
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System
The naphthalene ring is susceptible to electrophilic aromatic substitution, and the regiochemical outcome is dictated by the directing effects of the existing substituents. The hydroxyl group is a powerful activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance. Conversely, the sulphonate group is a deactivating, meta- directing group, withdrawing electron density from the ring inductively. In the case of 7-hydroxynaphthalene-1-sulphonate, the potent activating effect of the hydroxyl group at the C-7 position overwhelmingly controls the position of electrophilic attack.
Halogenation and Nitration Studies
While specific studies on the halogenation of Sodium 7-hydroxynaphthalene-1-sulphonate are not extensively detailed in publicly available literature, the principles of electrophilic aromatic substitution predict the reaction outcome. The hydroxyl group at C-7 strongly activates the ortho positions (C-6 and C-8) for substitution. Therefore, halogenation with reagents like Br₂ or Cl₂ would be expected to yield 6-halo- and 8-halo-7-hydroxynaphthalene-1-sulphonate derivatives.
Nitration of naphthalenesulphonic acids is typically carried out using a mixture of nitric acid and sulphuric acid at temperatures ranging from 0 to 50°C. For 7-hydroxynaphthalene-1-sulphonate, the incoming electrophile, the nitronium ion (NO₂⁺), will be directed to the positions most activated by the hydroxyl group. Research on analogous compounds, such as 7-hydroxy-4-methyl coumarin, demonstrates that nitration occurs at the positions ortho and para to the hydroxyl group. orgsyn.org Given the structure of 7-hydroxynaphthalene-1-sulphonate, the primary products of nitration would be 8-nitro-7-hydroxynaphthalene-1-sulphonate and, to a lesser extent, 6-nitro-7-hydroxynaphthalene-1-sulphonate. The sulphonate group at C-1 deactivates its ortho (C-2, C-8) and para (C-4) positions, but the activating influence of the hydroxyl group at C-8 is dominant.
| Reaction | Electrophile | Predicted Major Product(s) | Governing Influence |
|---|---|---|---|
| Halogenation (e.g., Bromination) | Br⁺ | 8-Bromo-7-hydroxynaphthalene-1-sulphonate | Activating -OH group at C-7 |
| Nitration | NO₂⁺ | 8-Nitro-7-hydroxynaphthalene-1-sulphonate | Activating -OH group at C-7 |
Coupling Reactions with Diazonium Salts
Hydroxynaphthalene sulphonic acids are important coupling components in the synthesis of azo dyes. wikipedia.org The reaction involves an electrophilic aromatic substitution where the diazonium ion (Ar-N₂⁺) acts as the electrophile. These reactions are typically conducted under alkaline conditions (pH > 7.5), which deprotonates the hydroxyl group to form a phenoxide ion (-O⁻). orgsyn.org This greatly enhances the electron-donating ability of the substituent, further activating the ring towards electrophilic attack. orgsyn.org
For this compound, the coupling reaction with a diazonium salt is directed by the powerful activating phenoxide group to the available ortho position. Therefore, the azo coupling occurs exclusively at the C-8 position. Studies on structurally similar compounds, such as 7-acetylamino-4-hydroxynaphthalene-2-sulphonic acid, confirm that azo coupling takes place at the position ortho to the hydroxyl group. acs.org The resulting product is an azo dye containing the 7-hydroxy-8-[(aryldiazenyl)]naphthalene-1-sulphonate chromophore.
Redox Chemistry of the Hydroxynaphthalene Moiety
The hydroxynaphthalene core of the molecule can undergo both oxidation and reduction reactions, targeting the aromatic rings and the hydroxyl group.
Mechanistic Investigations of Oxidation Pathways Leading to Quinone Formation
The oxidation of phenols and naphthols can lead to the formation of quinones. Studies on the degradation of naphthalenesulphonic acids through ozonolysis have indicated that the initial degradation can produce a quinone functional group. nih.gov Furthermore, the metabolic oxidation of naphthalene in biological systems, often mediated by cytochrome P450 enzymes, proceeds through reactive epoxides to form quinones. acs.org
The direct chemical oxidation of the hydroxynaphthalene moiety in this compound can be achieved using strong oxidizing agents. The reaction involves the oxidation of the hydroxyl group and the corresponding aromatic ring to form a naphthoquinone derivative. Depending on the oxidant and reaction conditions, this could potentially lead to the formation of 7,8-naphthoquinone or 5,8-naphthoquinone structures, following hydroxylation of the ring and subsequent oxidation. The synthesis of hydroxyquinones from phenol (B47542) or hydroquinone precursors often employs potent oxidants like Fremy's salt (potassium nitrosodisulfonate). orgsyn.org
Reductive Transformations of Specific Functional Groups
The aromatic naphthalene system of hydroxynaphthalenes can be reduced under specific conditions. Catalytic hydrogenation of naphthols at high pressure is a known method for producing tetralones. nih.govwikipedia.org For instance, the high-pressure catalytic hydrogenation of β-naphthol (2-naphthol) can yield β-tetralone. This suggests that this compound could potentially be reduced to a corresponding tetralone derivative under similar forcing conditions.
Another significant reductive transformation is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. nih.govhuji.ac.il This reaction reduces aromatic rings to 1,4-cyclohexadienes. huji.ac.il The reduction of α-naphthol (1-naphthol) to ar-tetrahydro-α-naphthol has been demonstrated using a Birch reduction followed by a subsequent catalytic hydrogenation step to reduce the remaining double bond. acs.org This indicates that the naphthalene rings of this compound are susceptible to reduction via dissolving metal reactions, which would initially reduce the non-hydroxylated ring to preserve the more electron-rich, hydroxyl-substituted ring.
| Reaction Type | Typical Reagents | Potential Product Type |
|---|---|---|
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, Pt), High Pressure | Tetralone or Tetralin derivative |
| Birch Reduction | Na or Li, liquid NH₃, Alcohol (e.g., EtOH) | Dihydronaphthalene derivative |
Hydrolysis and Desulfonation Mechanisms of the Sulfonate Group
The sulphonate group attached to the naphthalene ring at the C-1 position can be cleaved under certain conditions, a reaction known as desulfonation. This reaction is essentially the reverse of sulfonation and is typically promoted by heat in the presence of aqueous acid. The mechanism involves the protonation of the aromatic ring, often at the carbon bearing the sulphonic acid group (ipso protonation), which forms a sigma complex. The departure of SO₃ then restores the aromaticity of the ring. Naphthalene-1-sulphonic acid is known to revert to naphthalene when heated with dilute aqueous acid.
Desulfonation can also be achieved under strongly basic conditions at high temperatures. The industrial synthesis of 2-naphthol (B1666908), for example, involves the fusion of sodium naphthalene-2-sulphonate with sodium hydroxide (B78521) at high temperatures, which cleaves the C-S bond. Similarly, the sulphonate group in this compound could be removed by fusion with a strong alkali like NaOH.
The stability of the sulphonate group is position-dependent. Alpha-substituted sulphonic acids (like the one at C-1 in the title compound) are generally less stable and more susceptible to hydrolysis than beta-substituted ones. wikipedia.org This is because the transition state for the removal of the sulphonate group from the alpha position is sterically less hindered and electronically more stable. Industrial processes sometimes utilize steam hydrolysis at temperatures around 140-150°C to selectively remove the less stable α-naphthalenesulphonic acid from mixtures. wikipedia.org
Kinetic and Mechanistic Studies of Sulfonate Group Cleavage
The cleavage of the sulfonate group from aryl and naphthyl sulfonic acids, a reaction known as desulfonation, is essentially the reverse of sulfonation. wikipedia.org This hydrolysis reaction is typically promoted by heating the sulfonic acid in the presence of a dilute aqueous acid. wikipedia.orgwikipedia.org The generally accepted mechanism for this reaction is an electrophilic aromatic substitution, where a proton acts as the electrophile, attacking the carbon atom to which the sulfonic acid group is attached, leading to the cleavage of the C-S bond. youtube.com
The stability of the C-S bond in naphthalenesulfonic acids is influenced by the position of the sulfonate group. Naphthalene-1-sulfonic acids are generally less stable and more susceptible to desulfonation than their naphthalene-2-sulfonic acid counterparts. wikipedia.orgstackexchange.com This is attributed to greater steric hindrance at the 1-position. stackexchange.com In the case of 7-hydroxynaphthalene-1-sulphonate, the sulfonate group is at the 1-position, suggesting it would be more readily cleaved under hydrolytic conditions compared to a sulfonate group at the 2-position. The presence of the hydroxyl group at the 7-position, an electron-donating group, would also influence the electron density of the naphthalene ring system and potentially affect the rate of desulfonation.
Microbial desulfonation of naphthalenesulfonic acids has also been studied, revealing that certain bacteria can utilize these compounds as a sulfur source. nih.gov For instance, Pseudomonas species have been shown to convert naphthalenesulfonic acids to their corresponding naphthols. nih.gov This process involves an oxygenolytic cleavage of the C-S bond. nih.gov
Thermal and Hydrolytic Stability Investigations and Isomerization Pathways
The thermal and hydrolytic stability of naphthalenesulfonic acids is a critical factor in their application. Generally, naphthalenesulfonates become unstable in hydrothermal solutions at temperatures exceeding 300°C, leading to the formation of naphthalene and naphthol isomers. wgtn.ac.nz The stability of these compounds is also dependent on the pH of the solution, with temperature being the primary factor at temperatures above 300°C. wgtn.ac.nz
Studies on various naphthalenesulfonate isomers have shown that the position of the sulfonate group significantly impacts stability. For instance, 2-naphthalenesulfonate has been found to be the most stable among several isomers studied. wgtn.ac.nz While specific data for 7-hydroxynaphthalene-1-sulphonate is not available, the general trend suggests that as a 1-sulfonate, it would exhibit lower thermal stability compared to a 2-sulfonate isomer.
Isomerization is a key reaction pathway for naphthalenesulfonic acids, particularly at elevated temperatures. The sulfonation of naphthalene is a reversible process, and under thermodynamic control (higher temperatures), the more stable 2-sulfonic acid is the major product, whereas under kinetic control (lower temperatures), the 1-sulfonic acid is favored. stackexchange.com This implies that at higher temperatures, 1-naphthalenesulfonic acids can isomerize to the more stable 2-isomers. google.com A study on a spiropyran containing a hydroxynaphthalene moiety demonstrated solvent-driven isomerization, where polar solvents stabilized the ring-opened merocyanine form. nih.govacs.orgresearchgate.net While this is a different type of isomerization, it highlights the potential for environmental factors to influence the isomeric state of hydroxynaphthalene derivatives.
In the context of synthesizing dihydroxynaphthalenes from naphthalenedisulfonic acids via alkali fusion, it has been noted that at high temperatures (around 300°C), the generated water can hydrolyze and cleave a sulfonic acid group, leading to byproducts. google.com This underscores the susceptibility of naphthalenesulfonates to hydrolysis at elevated temperatures.
Excited-State Photochemistry and Proton Transfer Dynamics in Hydroxynaphthalene Systems
Intramolecular Charge Transfer Phenomena and Electronic Structure Dynamics
Upon electronic excitation, hydroxynaphthalene derivatives can exhibit significant changes in their electronic structure, often leading to intramolecular charge transfer (ICT). ekb.egekb.eg This phenomenon involves the redistribution of electron density within the molecule, typically from an electron-donating group to an electron-accepting part of the molecule. In hydroxynaphthalene systems, the hydroxyl group acts as an electron donor, and the naphthalene ring system can act as the acceptor.
The photophysical properties of naphthylamine sulfonate derivatives, which are structurally related to hydroxynaphthalene sulfonates, have been investigated to understand ICT processes. ekb.eg These studies show that the fluorescence emission spectra are sensitive to solvent polarity, which is a characteristic of ICT states. ekb.egekb.eg A large increase in the dipole moment upon excitation is often observed, consistent with the formation of a more polar excited state due to charge transfer. nih.gov
In some naphthalene derivatives, the formation of a twisted intramolecular charge transfer (TICT) state can occur, where parts of the molecule twist relative to each other in the excited state to facilitate a greater degree of charge separation. nih.govmdpi.com While specific studies on 7-hydroxynaphthalene-1-sulphonate are lacking, the general principles of ICT in substituted naphthalenes suggest that upon excitation, there would be a transfer of electron density from the hydroxyl group to the naphthalene ring, influencing its subsequent photochemical and photophysical behavior. The presence of the sulfonate group, an electron-withdrawing group, could further influence the dynamics of this charge transfer. researcher.life
Solvent Effects on Excited-State Reactivity and Proton Transfer Kinetics
The solvent environment plays a crucial role in the excited-state dynamics of hydroxynaphthalene systems, particularly in the context of excited-state proton transfer (ESPT). researchgate.netnih.govmdpi.com Upon excitation, the hydroxyl group of a naphthol becomes significantly more acidic, leading to the transfer of a proton to a nearby solvent molecule or another proton acceptor. researcher.lifenih.govacs.org
The rate and efficiency of ESPT are highly dependent on the nature of the solvent. nih.govresearchgate.netnih.gov Polar, protic solvents like water and alcohols can facilitate proton transfer by forming hydrogen bonds with the hydroxyl group and solvating the resulting proton and naphtholate anion. researchgate.net Studies on various naphthol derivatives have shown that the kinetics of ESPT can be modulated by the solvent composition. nih.gov For example, the ESPT rate of 2-naphthol and its sulfonate derivative was found to be enhanced in the presence of chitosan in water compared to bulk water. nih.gov
Advanced Analytical Characterization of Sodium 7 Hydroxynaphthalene 1 Sulphonate
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopy is fundamental to the structural analysis of Sodium 7-hydroxynaphthalene-1-sulphonate, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of naphthalene (B1677914) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.
¹H NMR: In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts and coupling patterns. The protons on the naphthalene ring system typically appear in the range of δ 7.0-9.0 ppm. The specific position of the hydroxyl and sulfonate groups dictates the exact chemical shifts and splitting patterns, allowing for differentiation from other isomers. For instance, protons adjacent to the electron-withdrawing sulfonate group will be deshielded and appear at a lower field (higher ppm), while those near the electron-donating hydroxyl group will be more shielded.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. hmdb.ca The carbon atoms of the naphthalene ring resonate between δ 110-150 ppm. The carbons directly attached to the hydroxyl group (C-7) and the sulfonate group (C-1) are significantly influenced by these substituents. The C-7 carbon would appear upfield compared to unsubstituted naphthalene carbons, while the C-1 carbon would be shifted downfield. For comparison, ¹³C NMR data for the related compound Sodium 5-hydroxynaphthalene-1-sulphonate shows distinct peaks for each of its ten carbon atoms. chemicalbook.com
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton coupling relationships, helping to assign adjacent protons on the rings. chemicalbook.comnih.gov HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignments made from the individual ¹H and ¹³C spectra. nih.gov These combined techniques provide definitive evidence for the 7-hydroxy-1-sulphonate substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons, specific shifts and coupling constants depend on the position relative to -OH and -SO₃Na groups. |
| ¹³C | 110 - 150 | Aromatic carbons. Carbons attached to substituents (C-1, C-7) and bridgehead carbons will have distinct shifts. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy with Normal Coordinate Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric S=O stretching vibrations of the sulfonate group, respectively. researchgate.netresearchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring are observed in the 1450-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the naphthalene ring system are often strong, providing clear signals for the aromatic backbone. The sulfonate group vibrations are also Raman active.
Normal Coordinate Analysis: For a detailed understanding of the vibrational modes, a normal coordinate analysis can be performed. This theoretical calculation correlates the observed frequencies in the IR and Raman spectra with specific atomic motions (stretching, bending, twisting) within the molecule, leading to a more precise and complete assignment of the spectral bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Sulfonate (-SO₃⁻) | S=O Asymmetric Stretch | ~1200 |
| Sulfonate (-SO₃⁻) | S=O Symmetric Stretch | ~1040 |
| Sulfonate (-SO₃⁻) | C-S Stretch | ~690 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Absorption Maxima, Molar Extinction Coefficients, and pH Effects
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthalenes.
Absorption Maxima and Molar Extinction Coefficients: The naphthalene ring system gives rise to strong UV absorption. For naphthols, typical absorption maxima (λmax) are observed around 270-350 nm. bgu.ac.il The exact λmax and the molar extinction coefficient (ε), which is a measure of how strongly the substance absorbs light, are influenced by the position of the substituents.
pH Effects: The UV-Vis spectrum of this compound is highly dependent on pH. nih.gov In acidic to neutral solutions, the hydroxyl group is protonated (-OH), and the spectrum corresponds to the naphthol form. In alkaline solutions, the hydroxyl group deprotonates to form the naphtholate ion (-O⁻). This deprotonation extends the conjugated system, resulting in a bathochromic (red) shift, where the absorption maxima move to longer wavelengths. core.ac.uk This pH-dependent shift is a characteristic feature and can be used to determine the pKa of the hydroxyl group. An isosbestic point, where the absorbance is the same regardless of pH, confirms an equilibrium between two distinct species (the protonated and deprotonated forms). core.ac.uk
Table 3: Expected UV-Vis Absorption Behavior of this compound
| Condition | Species | Expected λmax | Spectral Shift |
| Acidic/Neutral pH | Naphthol form (-OH) | Shorter wavelength | - |
| Alkaline pH | Naphtholate form (-O⁻) | Longer wavelength | Bathochromic (Red) Shift |
Mass Spectrometry (MS) Techniques: Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique ideal for analyzing polar, non-volatile compounds like this compound. uliege.be In negative ion mode, the most prominent ion observed would be the deprotonated molecule [M-Na]⁻ at a mass-to-charge ratio (m/z) of 223.01. Depending on the conditions, adduct ions may also be observed. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, which typically involves the loss of the sulfonate group as SO₃ (80 Da), providing further structural confirmation. upce.cz
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov For the [M-Na]⁻ ion of C₁₀H₇O₄S⁻, the calculated exact mass is 223.0071, which HRMS can measure with ppm-level accuracy. nih.gov This high precision is crucial for distinguishing the target compound from isomers or other compounds with the same nominal mass.
Table 4: Expected Mass Spectrometry Data for this compound
| Technique | Ion Mode | Expected Ion | Calculated m/z |
| ESI-MS | Negative | [M-Na]⁻ | 223.01 |
| HRMS | Negative | [M-Na]⁻ | 223.0071 |
| ESI-MS/MS | Negative | [M-Na-SO₃]⁻ | 143.04 |
Chromatographic and Electrophoretic Methodologies for Purity and Isomer Analysis
Chromatographic techniques are essential for separating this compound from impurities, particularly its isomers, which often have very similar physical and spectroscopic properties.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the isomers of naphthalene sulfonates. researchgate.net
Method Development: A common approach for analyzing these highly polar compounds is reversed-phase HPLC (RP-HPLC) using a C8 or C18 column. rjpbcs.comwu.ac.th Due to the ionic nature of the sulfonate group, an ion-pairing agent, such as tetrabutylammonium (B224687) bromide, is often added to the mobile phase to improve retention and peak shape. oup.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to effectively separate multiple components. oup.comnih.gov Detection is usually performed with a UV detector set at a wavelength where the naphthalene ring absorbs strongly. scispace.com
Validation: A developed HPLC method must be validated according to ICH guidelines to ensure its reliability. researchgate.net Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradation products.
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range. rjpbcs.com
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. rjpbcs.com
Table 5: Typical HPLC Method Parameters for Naphthalene Sulfonate Analysis
| Parameter | Typical Condition |
| Column | Reversed-Phase C8 or C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Aqueous buffer (e.g., phosphate) with ion-pairing agentB: Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm or Fluorescence |
| Column Temperature | 25-35 °C |
Capillary Electrophoresis (CE) for High-Resolution Separation of Isomers
Capillary Electrophoresis (CE) stands out as a powerful technique for the high-resolution separation of ionic species, making it particularly suitable for analyzing isomers of hydroxynaphthalene sulfonates. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. nih.gov For isomers like this compound and its positional counterparts, which possess identical mass and often similar charge, achieving separation can be challenging. rsc.org However, various CE modes and buffer additives have been successfully employed to resolve these complex mixtures.
Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE. nih.gov The separation of naphthalenesulfonate isomers, which are difficult to separate due to identical molecular charges, can be significantly improved by introducing additives to the running buffer. rsc.org For instance, macrocyclic polyamines have been used as additives, interacting with the sulfonate isomers to alter their effective electrophoretic mobility. rsc.org The strength of this interaction, and thus the elution order, is influenced by the specific molecular structures of both the analyte isomers and the additive. rsc.orgrsc.org
Another effective strategy involves the use of cyclodextrins in the buffer, a technique known as cyclodextrin-mediated capillary electrophoresis. nih.gov Cyclodextrins are chiral macrocycles that can form inclusion complexes with the naphthalene ring, leading to differential migration based on the subtle structural differences between isomers. The choice of cyclodextrin (B1172386) (e.g., beta- or gamma-cyclodextrin) and its concentration are critical parameters for optimizing separation. nih.gov Micellar Electrokinetic Chromatography (MEKC), a variant of CE, utilizes surfactants (micellar agents) like sodium dodecyl sulfate (B86663) (SDS) or Brij 35 to facilitate the separation of both neutral and charged analytes. nih.govresearchgate.net In MEKC, separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov This technique has proven effective for resolving complex mixtures of naphthalenedisulfonate isomers. nih.govresearchgate.net
The table below summarizes various CE methods used for the separation of naphthalenesulfonate isomers.
| CE Method | Additive/Modifier | Principle of Separation | Typical Analytes |
| Capillary Zone Electrophoresis (CZE) | Macrocyclic Polyamines ( nih.govaneN4) | Differential interaction with the additive alters electrophoretic mobility. rsc.orgrsc.org | Naphthalenemonosulfonate and Naphthalenedisulfonate isomers. rsc.org |
| Cyclodextrin-Mediated CE | Beta- and Gamma-Cyclodextrins | Differential inclusion complex formation with cyclodextrins. nih.gov | Positional isomers of multi-charged naphthalenesulfonates. nih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | Brij 35 (surfactant) | Differential partitioning between the micellar phase and the aqueous buffer. nih.govresearchgate.net | Substituted and unsubstituted naphthalenedisulfonate isomers. nih.gov |
Hyphenated Techniques (e.g., HPLC-MS, GC-MS) for Comprehensive Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures. ijpsjournal.comnih.gov These techniques are invaluable for the unambiguous identification and quantification of compounds like this compound, especially in complex matrices. nih.govepa.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is one of the most widely used hyphenated techniques for the analysis of non-volatile and thermally labile compounds such as naphthalene sulfonates. nih.govnih.gov HPLC first separates the components of a mixture based on their differential interactions with a stationary phase. semanticscholar.org For ionic compounds like naphthalene sulfonates, ion-pair chromatography is often employed, where a reagent is added to the mobile phase to form neutral ion pairs, enhancing their retention on a reverse-phase column. semanticscholar.orgresearchgate.net Following separation, the eluent is introduced into a mass spectrometer. The MS detector ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing definitive structural information and enabling precise identification. ijpsjournal.com Tandem mass spectrometry (MS-MS) can further enhance structural elucidation by fragmenting selected ions. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. ijpsjournal.com Direct analysis of this compound by GC-MS is not feasible due to its low volatility and ionic nature. However, with appropriate derivatization, it can be analyzed. Derivatization involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative. uzh.chmdpi.com For instance, the hydroxyl and sulfonic acid groups can be converted to less polar ethers or esters. After derivatization, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and affinity for the stationary phase. uzh.ch The separated components then enter the mass spectrometer for detection and identification. nih.gov This approach has been successfully applied to the analysis of related compounds like naphthols and dihydroxynaphthalenes in various samples. uzh.chnih.gov
The following table details the principles and applications of these key hyphenated techniques.
| Technique | Separation Principle | Detection Principle | Applicability to this compound |
| HPLC-MS | Differential partitioning between a stationary and a liquid mobile phase (often with ion-pairing agents). semanticscholar.orgresearchgate.net | Ionization of separated analytes and detection based on mass-to-charge ratio. ijpsjournal.com | Directly applicable for separation and identification of the compound and its isomers in complex matrices. nih.gov |
| GC-MS | Differential partitioning between a stationary and a gaseous mobile phase based on volatility. uzh.ch | Ionization of separated volatile analytes and detection based on mass-to-charge ratio. ijpsjournal.com | Requires a derivatization step to convert the non-volatile analyte into a volatile derivative before analysis. mdpi.com |
Electrochemical Characterization Techniques
Electrochemical techniques offer sensitive and informative methods for studying the redox behavior and interfacial properties of electroactive molecules like this compound. The presence of the hydroxyl group on the naphthalene ring imparts redox activity that can be readily investigated.
Cyclic Voltammetry and Square Wave Voltammetry for Redox Behavior
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the redox behavior of a species in solution. researchgate.net In a CV experiment, the potential of a working electrode is swept linearly versus time in a cyclic manner. The resulting current is plotted against the applied potential, producing a cyclic voltammogram. For a compound like this compound, the hydroxyl group can be oxidized, typically in an irreversible process, to a naphthoquinone-type species. researchgate.net The voltammogram provides key information, including the oxidation potential (which indicates the ease of oxidation) and the peak current (which is related to the concentration of the analyte). By studying the effect of scan rate and pH on the voltammetric response, insights into the reaction mechanism, such as the number of electrons and protons involved and whether the process is diffusion- or adsorption-controlled, can be obtained. nih.govd-nb.info
Square Wave Voltammetry (SWV) is a large-amplitude differential technique that offers significantly higher sensitivity and better resolution than CV. ugd.edu.mkwikipedia.org The waveform consists of a square wave superimposed on a staircase potential ramp. pineresearch.comnumberanalytics.com Current is sampled at the end of both the forward and reverse potential pulses, and the difference between these currents is plotted against the base potential. pineresearch.com This method effectively minimizes background charging currents, resulting in a well-defined, peak-shaped response. ugd.edu.mk SWV is particularly well-suited for quantitative analysis due to the linear relationship between the peak current and the analyte concentration over a wide range. nih.gov It has been successfully used for the sensitive determination of various phenolic compounds and related sulfonated aromatics. nih.govnih.gov
Below is a table comparing the key features of CV and SWV for studying redox behavior.
| Parameter | Cyclic Voltammetry (CV) | Square Wave Voltammetry (SWV) |
| Waveform | Linear potential sweep (triangular wave). researchgate.net | Square wave pulses on a staircase potential ramp. numberanalytics.com |
| Primary Use | Qualitative and mechanistic studies of redox processes. ugd.edu.mk | Quantitative analysis and trace-level detection. ugd.edu.mknih.gov |
| Sensitivity | Moderate. | High (due to suppression of capacitive background current). pineresearch.com |
| Information Obtained | Oxidation/reduction potentials, reversibility, reaction kinetics. nih.gov | Peak potential, peak current (proportional to concentration). nih.gov |
| Scan Speed | Slower, full potential cycle required. | Faster, as the net potential step is larger. ugd.edu.mk |
Electrochemical Impedance Spectroscopy for Surface Interactions
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing the properties of electrode-electrolyte interfaces. rsc.org It involves applying a small amplitude AC potential perturbation at different frequencies and measuring the resulting current response. The impedance, which is the frequency-dependent opposition to the flow of alternating current, is then calculated. rsc.orgmdpi.com Data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots. mdpi.com
When this compound interacts with an electrode surface, for example through adsorption or electropolymerization, it alters the properties of the interface. EIS can detect these changes with high sensitivity. mdpi.com The impedance spectrum can be modeled using an equivalent electrical circuit, where elements like resistors and capacitors represent different physical and chemical processes occurring at the interface. mdpi.comnih.gov For instance, the charge transfer resistance (Rct), which appears as a semicircle in the Nyquist plot, is related to the kinetics of electron transfer at the electrode surface. Adsorption of the molecule can block active sites on the electrode, leading to an increase in Rct. The double-layer capacitance (Cdl) provides information about the dielectric properties and thickness of the layer at the interface. By analyzing the changes in these and other circuit elements, EIS can provide detailed insights into adsorption isotherms, film formation, and the stability of surface layers. mdpi.compolimi.it
The table below outlines the key parameters derived from EIS and their interpretation in the context of surface interactions.
| EIS Parameter | Equivalent Circuit Element | Interpretation for Surface Interactions |
| Solution Resistance (Rs) | Resistor | Represents the resistance of the bulk electrolyte between the working and reference electrodes. mdpi.com |
| Charge Transfer Resistance (Rct) | Resistor | Corresponds to the kinetic resistance of the redox reaction at the electrode surface. Increases with surface blocking by adsorbed molecules. mdpi.com |
| Double-Layer Capacitance (Cdl) | Capacitor / Constant Phase Element (CPE) | Represents the capacitance of the electrical double layer at the electrode-solution interface. Changes can indicate adsorption or film formation. mdpi.com |
| Warburg Impedance (Zw) | Warburg Element | Characterizes the diffusion of electroactive species to and from the electrode surface. mdpi.com |
Computational and Theoretical Studies of Sodium 7 Hydroxynaphthalene 1 Sulphonate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other related characteristics.
Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Properties (e.g., HOMO-LUMO)
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Geometry Optimization: DFT is employed to find the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. This is achieved by minimizing the energy of the system with respect to the atomic coordinates. For aromatic molecules like naphthalene (B1677914) derivatives, DFT can accurately predict bond lengths and angles. aatbio.com
Vibrational Frequencies: Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the infrared (IR) and Raman spectra of the compound. By comparing the calculated vibrational modes with experimental data, a detailed assignment of the spectral bands can be achieved. aatbio.com
Electronic Properties (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and its electronic excitation properties. aatbio.com
Computational studies on related compounds, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), have been performed using DFT at the B3LYP/6-31G(D) level of theory to investigate its electronic properties. hmdb.canih.gov Similar calculations for Sodium 7-hydroxynaphthalene-1-sulphonate would provide valuable data on its electronic characteristics.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Related Naphthalene Derivative (Data for 4-amino-3-hydroxynaphthalene-1-sulfonic acid)
| Property | Value |
| HOMO Energy | Value not available in search results |
| LUMO Energy | Value not available in search results |
| HOMO-LUMO Energy Gap | Value not available in search results |
| Binding Energy (with Caffeine) | -8.77 kcal/mol hmdb.canih.gov |
| Binding Energy (with Ephedrine) | -8.36 kcal/mol hmdb.canih.gov |
This table presents data for a similar compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, to illustrate the type of information that can be obtained from DFT calculations.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties, albeit at a higher computational cost than DFT. nih.gov
For aromatic sulfonic acids, ab initio calculations have been used to study properties like deprotonation energies and to predict vibrational spectra with high accuracy. researchgate.netuni-ulm.de Such methods could be applied to this compound to obtain precise energetic data and to aid in the interpretation of complex experimental spectra.
Frontier Molecular Orbital (FMO) Theory for Reaction Mechanism Analysis
Frontier Molecular Orbital (FMO) theory is a conceptual framework that uses the HOMO and LUMO to explain and predict the outcome of chemical reactions. nist.gov The theory posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. nist.gov
The shapes and energies of the frontier orbitals of this compound, which can be calculated using methods like DFT, are key to understanding its reactivity. For instance, in electrophilic or nucleophilic aromatic substitution reactions, the distribution of the HOMO and LUMO densities on the naphthalene ring system can predict the most likely sites of reaction. The introduction of substituents, such as the hydroxyl and sulfonate groups, significantly influences the energy and spatial distribution of these frontier orbitals. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding of each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. These predictions are highly useful for assigning signals in experimental ¹H and ¹³C NMR spectra and can help in elucidating the structure of complex molecules. researchgate.net For instance, studies on naphthalene derivatives have shown that computational methods can predict ¹H NMR spectra with reasonable accuracy. bgu.ac.il
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. aatbio.com By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. For hydroxynaphthalenes, the position of the hydroxyl group and other substituents influences the electronic transitions and thus the appearance of the UV-Vis spectrum. researchgate.netnih.gov Computational predictions can help in understanding these substituent effects and in assigning the observed absorption bands to specific electronic transitions.
Table 2: Experimental UV-Vis Absorption Maxima for Related Naphthol Derivatives in Water
| Compound | λmax (nm) |
| 1-Naphthol | ~310 |
| 2-Naphthol (B1666908) | ~325 |
| 1-Naphthol-4-sulfonate | Data not available in search results |
This table shows experimental data for related compounds, which serves as a benchmark for the accuracy of theoretical predictions of UV-Vis spectra.
Molecular Dynamics and Simulation
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, particularly in a solution or condensed phase.
Solvation Dynamics and Solvent Effects on Conformational Landscapes
Solvation Dynamics: MD simulations can model the interactions between a solute molecule, such as the 7-hydroxynaphthalene-1-sulphonate anion, and the surrounding solvent molecules (e.g., water). These simulations provide a detailed picture of the solvation shell, including the arrangement of solvent molecules around the solute and the dynamics of their interactions. For ionic species like sulfonates, the interaction with polar solvents like water is particularly strong and plays a crucial role in their properties and behavior in solution. nih.gov
Solvent Effects on Conformational Landscapes: For flexible molecules, the surrounding solvent can significantly influence the relative energies of different conformations. MD simulations can be used to explore the conformational landscape of a molecule in a given solvent, identifying the most populated conformations and the energy barriers between them. While the naphthalene ring system of this compound is rigid, the orientation of the hydroxyl and sulfonate groups can be influenced by solvent interactions. Understanding these effects is important for predicting the molecule's behavior in different environments. Studies on other sulfonated aromatic compounds have demonstrated the utility of MD simulations in understanding their aggregation and interfacial behavior in aqueous solutions.
Intermolecular Interactions with Solvents and Potential Substrates
The chemical behavior of this compound in various media is governed by a complex interplay of intermolecular forces. Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in dissecting these interactions.
The solvation of this compound in aqueous environments is a critical aspect of its chemistry. The molecule possesses both a hydrophilic sulfonate group (-SO₃⁻) and a hydroxyl group (-OH), as well as a more hydrophobic naphthalene ring system. This amphiphilic nature dictates its orientation and interactions with water molecules. Molecular dynamics simulations of similar sulfonated aromatic compounds in water have shown that the sulfonate group strongly interacts with water molecules through hydrogen bonding, creating a well-defined hydration shell. nih.gov The sodium counter-ion (Na⁺) will also be solvated, existing as a hydrated ion in solution.
Beyond simple solvation, computational studies can quantify the energetics of these interactions. For instance, DFT calculations can be employed to determine the binding energies between the 7-hydroxynaphthalene-1-sulphonate anion and surrounding water molecules. These calculations would likely reveal strong, favorable interactions, particularly around the polar sulfonate and hydroxyl groups.
Interactions with potential substrates are also amenable to computational investigation. A pertinent example is the study of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), a structurally similar compound. A computational study using DFT (B3LYP/6-31G(D) and B3LYP/6-31+G(D) levels of theory) calculated the binding energies of AHNSA with caffeine (B1668208) and ephedrine (B3423809). indexcopernicus.comjournalirjpac.com The results indicated that stable complexes could be formed with binding energies of -8.77 kcal/mol and -8.36 kcal/mol for the caffeine and ephedrine complexes, respectively. indexcopernicus.comjournalirjpac.com This suggests that 7-hydroxynaphthalene-1-sulphonate could also form stable complexes with other organic molecules through non-covalent interactions such as hydrogen bonding and π-π stacking.
The naphthalene ring system of the compound is capable of engaging in π-π stacking interactions with other aromatic molecules. DFT studies on naphthalene and naphthol systems have been used to analyze the strength and preferred orientation of these stacking interactions. researchgate.net Such interactions are crucial in various contexts, from crystal packing to interactions with biological macromolecules.
The table below summarizes the types of intermolecular interactions that this compound is expected to have with solvents and substrates, based on computational studies of related molecules.
| Interacting Species | Primary Interaction Type | Computational Method | Expected Significance |
| Water | Hydrogen Bonding, Ion-Dipole | Molecular Dynamics, DFT | High |
| Polar Organic Solvents | Dipole-Dipole, Hydrogen Bonding | DFT | Moderate to High |
| Aromatic Substrates | π-π Stacking | DFT | Moderate |
| Cationic Species | Electrostatic (Ion-Ion) | DFT | High |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. ecetoc.org These in silico models are valuable for predicting the potential environmental impact of chemicals, often reducing the need for extensive and costly experimental testing. ecetoc.org For this compound, QSAR can be used to estimate key parameters related to its environmental distribution and persistence.
The environmental fate of a chemical is influenced by several factors, including its water solubility, sorption to soil and sediment, biodegradability, and potential for bioaccumulation. QSAR models for these endpoints are typically built using a set of molecular descriptors that quantify various aspects of the chemical's structure.
One of the most important parameters for assessing the bioaccumulation potential of a substance is the bioconcentration factor (BCF). nih.gov QSAR models for BCF often use the octanol-water partition coefficient (log Kₒw) as a key descriptor, as it reflects the hydrophobicity of a molecule. bibalex.org While experimental data for this compound may be scarce, its log Kₒw can be estimated using computational software, which can then be used as input for a BCF QSAR model. For sulfonated aromatic compounds, the presence of the charged sulfonate group significantly increases water solubility and is expected to result in a low log Kₒw and, consequently, a low predicted BCF.
The aquatic toxicity of naphthalene sulfonates is another critical endpoint for environmental risk assessment. QSAR models have been developed to predict the acute aquatic toxicity of various classes of chemicals, including naphthalene derivatives. nih.gov These models often employ a range of descriptors, including constitutional, topological, and quantum chemical parameters, to capture the structural features that influence toxicity. For instance, a QSAR study on polychlorinated naphthalenes used 2D descriptors to develop models for toxicity towards green algae, Daphnia magna, and fish. nih.gov A similar approach could be applied to hydroxynaphthalene sulfonates to predict their potential ecotoxicity.
The biodegradability of sulfonated aromatic compounds can also be assessed using QSAR models. The presence of the sulfonate group can make these compounds more resistant to microbial degradation. researchgate.net QSAR models for biodegradability often incorporate descriptors related to molecular size, shape, and electronic properties to predict the likelihood and rate of degradation.
The table below presents a hypothetical application of QSAR modeling for the environmental fate prediction of this compound, based on common models and descriptors used for similar compounds.
| Environmental Fate Endpoint | Key QSAR Descriptors | Predicted Trend for this compound | Rationale |
| Bioconcentration Factor (BCF) | log Kₒw, Molecular Weight | Low | High water solubility due to the sulfonate and hydroxyl groups leads to a low octanol-water partition coefficient. |
| Aquatic Toxicity (e.g., LC₅₀) | Topological Polar Surface Area, Electronic Descriptors | Moderate | The naphthalene core has some inherent toxicity, but the high water solubility may influence its bioavailability to aquatic organisms. |
| Biodegradation | Number of Sulfonate Groups, Aromaticity | Slow to Moderate | The sulfonate group can hinder microbial degradation, although the hydroxyl group may provide a site for initial enzymatic attack. |
| Soil Sorption Coefficient (Kₒc) | log Kₒw, Polarizability | Low | High polarity and water solubility suggest weak sorption to organic matter in soil and sediment. |
It is important to note that while QSAR models provide valuable estimations, their predictions should be interpreted with caution, and experimental verification is often necessary for regulatory purposes. The applicability domain of the chosen QSAR model is also a critical consideration to ensure the reliability of the prediction for a specific compound like this compound. nih.gov
Synthesis and Characterization of Derivatives and Analogues of Sodium 7 Hydroxynaphthalene 1 Sulphonate
Strategic Modification of the Hydroxyl Group
The hydroxyl group at the C-7 position of the naphthalene (B1677914) ring is a prime site for chemical derivatization, allowing for the synthesis of ethers and esters, as well as oxidation to form naphthoquinones.
Synthesis of Ether and Ester Derivatives
The phenolic hydroxyl group can be readily converted into ether and ester functionalities through various established synthetic protocols.
Etherification: The synthesis of ether derivatives, such as alkoxy-naphthalenes, is typically achieved via Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. For instance, the reaction of sodium 7-hydroxynaphthalene-1-sulphonate with an alkyl halide (e.g., methyl iodide or ethyl bromide) in the presence of a base like sodium hydroxide (B78521) would yield the corresponding 7-alkoxynaphthalene-1-sulphonate. A related synthesis is reported for 7-methoxy-naphthalene-1-carbaldehyde, which starts from a 7-methoxy-naphthalen-2-ol derivative, indicating the stability and accessibility of such methoxy-naphthalene structures. google.com
Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides in the presence of a base catalyst. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield 7-acetoxynaphthalene-1-sulphonate. chemicalbook.com Another important class of esters are the sulfonate esters, which can be formed by reacting the hydroxyl group with a sulfonyl chloride. These reactions are crucial for introducing a sulfonate ester moiety, which can act as a good leaving group in subsequent nucleophilic substitution reactions or be a key functional group in its own right.
| Derivative Type | General Reaction | Reactants | Product Example |
| Ether | Williamson Ether Synthesis | Alkyl Halide, Base | Sodium 7-methoxynaphthalene-1-sulphonate |
| Acyl Ester | Acylation | Acid Chloride/Anhydride, Base | Sodium 7-acetoxynaphthalene-1-sulphonate |
| Sulfonate Ester | Sulfonylation | Sulfonyl Chloride, Base | 7-(phenylsulfonyloxy)naphthalene-1-sulfonate |
Formation and Study of Naphthoquinone Derivatives
The oxidation of the hydroxynaphthalene scaffold to a naphthoquinone introduces a highly reactive and chromophoric diketone system. The direct oxidation of 7-hydroxynaphthalene-1-sulphonate would be expected to yield a derivative of 1,7-naphthoquinone. However, the more common and stable isomers are the 1,2- and 1,4-naphthoquinones. The catalytic gas-phase oxidation of naphthalene itself is a known industrial process for producing 1,4-naphthoquinone, often alongside phthalic anhydride, using catalysts such as vanadium pentoxide. google.com While direct oxidation of the title compound is not widely documented, analogous oxidations of other hydroxynaphthalene derivatives suggest that potent oxidizing agents would be required. The resulting naphthoquinone sulfonates would be of interest for their electrochemical properties and as potential intermediates in the synthesis of complex dyes and biologically active molecules.
| Starting Material | Oxidation Conditions | Potential Product |
| Naphthalene | Catalytic Gas Phase Oxidation (e.g., V₂O₅) | 1,4-Naphthoquinone |
| 7-Hydroxynaphthalene-1-sulfonic acid | Strong Oxidizing Agent | 1,7-Naphthoquinone-5-sulfonic acid (hypothetical) |
Transformation of the Sulfonate Group
The sulfonate group is a key functional handle that can be removed to yield the parent naphthol or transformed into other sulfur-containing functionalities like sulfonyl chlorides and sulfonamides.
Synthesis of Desulfonated Products
Desulfonation, the removal of the sulfonic acid group, can be accomplished through several methods, most notably by hydrolysis under acidic conditions. Heating naphthalenesulfonic acids with dilute aqueous mineral acids, such as sulfuric or hydrochloric acid, can reverse the sulfonation process, yielding the parent aromatic compound—in this case, 7-hydroxy-naphthalene (2-naphthol). wikipedia.org This reaction is an equilibrium process, and removal of the desulfonated product can drive the reaction to completion.
Additionally, microbial desulfonation has been identified as an alternative, environmentally benign method. Certain bacteria, such as Pseudomonas and Arthrobacter species, have been shown to quantitatively utilize naphthalenesulfonic acids as a sulfur source for growth, converting them into their corresponding naphthols. d-nb.infonih.govnih.gov This enzymatic process involves the oxygenolytic cleavage of the carbon-sulfur bond.
| Method | Reagents/Conditions | Product |
| Acid Hydrolysis | Dilute aqueous acid, Heat | 7-Hydroxynaphthalene (2-Naphthol) |
| Microbial Desulfonation | Specific bacterial strains (e.g., Pseudomonas sp.) | 7-Hydroxynaphthalene (2-Naphthol) |
Preparation of Sulfonamide and Sulfonyl Chloride Analogues
The sodium sulfonate salt can be converted into a more reactive sulfonyl chloride, which serves as a crucial intermediate for the synthesis of sulfonamides.
Sulfonyl Chloride Synthesis: The conversion of sodium naphthalenesulfonates to naphthalenesulfonyl chlorides is typically achieved by treatment with chlorinating agents like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). chemicalbook.comgoogle.comgoogle.com The reaction with thionyl chloride, for example, replaces the -SO₃Na group with a -SO₂Cl group, releasing sulfur dioxide and sodium chloride as byproducts. The use of a phase-transfer catalyst can facilitate this reaction when using sodium naphthalene sulfonate as the starting material. google.com
Sulfonamide Synthesis: Naphthalenesulfonyl chlorides are reactive electrophiles that readily undergo nucleophilic attack by primary or secondary amines to form the corresponding naphthalenesulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated. This two-step sequence from the sodium sulfonate provides a versatile route to a wide range of N-substituted sulfonamide derivatives.
| Transformation | Reagents | Intermediate/Product |
| Sulfonate to Sulfonyl Chloride | Thionyl Chloride (SOCl₂) or Chlorosulfonic Acid (ClSO₃H) | 7-Hydroxynaphthalene-1-sulfonyl chloride |
| Sulfonyl Chloride to Sulfonamide | Primary or Secondary Amine (R¹R²NH), Base | N,N-Disubstituted-7-hydroxynaphthalene-1-sulfonamide |
Introduction and Modification of Additional Functional Groups on the Naphthalene Ring
The aromatic naphthalene core of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of further functional groups. The directing effects of the existing hydroxyl (-OH) and sulfonic acid (-SO₃H) groups play a critical role in determining the position of the incoming substituent. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the sulfonic acid group is a deactivating, meta-directing group.
Nitration: Nitration of naphthalenesulphonic acids can be achieved using nitric acid, often in a sulfuric acid medium. google.com The positions of nitration are governed by the existing substituents. For 7-hydroxynaphthalene-1-sulfonic acid, the activating hydroxyl group would likely direct nitration to the ortho positions (C6 and C8). The synthesis of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid is an example of nitration on a substituted hydroxynaphthalene sulfonic acid. dyestuffintermediates.com
Halogenation: Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the naphthalene ring. For instance, reacting 1-chloronaphthalene-8-sulfonic acid with chlorine in an aqueous medium can lead to the formation of 1,4-dichloronaphthalene-8-sulfonic acid. google.com Similar reactions on 7-hydroxynaphthalene-1-sulfonic acid would be directed by the powerful activating effect of the hydroxyl group. Studies on halogenated 1-hydroxynaphthalene-2-carboxanilides have shown that the type and position of halogen substituents significantly influence the molecule's properties. nih.gov
| Reaction | Reagents | Potential Product(s) |
| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 6-Nitro-7-hydroxynaphthalene-1-sulfonic acid, 8-Nitro-7-hydroxynaphthalene-1-sulfonic acid |
| Halogenation | Halogen (e.g., Br₂, Cl₂), Lewis Acid (optional) | 6-Bromo-7-hydroxynaphthalene-1-sulfonic acid, 8-Bromo-7-hydroxynaphthalene-1-sulfonic acid |
Environmental Fate and Degradation Pathways of Naphthalene Sulfonates, Including Sodium 7 Hydroxynaphthalene 1 Sulphonate
Biodegradation Studies
The microbial breakdown of naphthalene (B1677914) sulfonates is a key process in their environmental fate. While the sulfonic acid group generally makes these compounds resistant to biodegradation, certain microorganisms have evolved pathways to utilize them as sources of carbon or sulfur. nih.govd-nb.info
Aerobic and Anaerobic Degradation Mechanisms and Pathways
Aerobic Degradation: Under aerobic conditions, bacteria have demonstrated the ability to completely degrade hydroxy- and amino-naphthalene sulfonic acids. nih.gov The process is often initiated by a dioxygenase enzyme that attacks the aromatic ring. nih.gov A common strategy involves the regioselective dihydroxylation of the ring carrying the sulfonate group, which leads to the formation of an unstable intermediate. This is followed by the spontaneous elimination of the sulfonate group as sulfite. nih.govethz.ch The resulting dihydroxynaphthalene can then enter the conventional naphthalene degradation pathway, being further catabolized via catechol or gentisate intermediates. nih.gov
Mixed bacterial communities can exhibit mutualistic interactions to achieve complete mineralization. For instance, in the degradation of 6-aminonaphthalene-2-sulfonic acid, one Pseudomonas strain converts the initial compound into 5-aminosalicylate, which is then fully degraded by another member of the microbial community. nih.govnih.gov Complete degradation of these substituted naphthalene sulfonates often relies on consortia of bacteria that possess complementary catabolic pathways. nih.gov
Anaerobic Degradation: Compared to aerobic processes, the anaerobic degradation of naphthalene and its sulfonated derivatives is significantly slower and less commonly observed. researchgate.net Studies on naphthalene itself under sulfate-reducing conditions have shown that the initial activation step involves carboxylation, leading to the formation of 2-naphthoic acid as a key metabolite. d-nb.info This suggests a different initial mechanism from the oxygen-dependent reactions seen in aerobic pathways. While specific studies on the anaerobic degradation of 7-hydroxynaphthalene-1-sulphonate are limited, the general principles of anaerobic PAH degradation suggest that carboxylation, rather than hydroxylation, is a more likely initial step. d-nb.info
Identification and Characterization of Microbial Metabolites and Enzyme Systems Involved in Desulfonation
The key step in the biodegradation of these compounds is desulfonation, the cleavage of the carbon-sulfur bond. nih.gov
Enzyme Systems: The enzymes responsible for initiating the degradation of naphthalene sulfonates are typically multicomponent dioxygenase systems. nih.govoup.com These enzymes incorporate molecular oxygen into the aromatic ring, destabilizing the C-SO3− bond and facilitating the release of sulfite. nih.govnih.gov In experiments using ¹⁸O₂, it was confirmed that the hydroxyl group added to the aromatic ring during this process is derived from molecular oxygen, confirming an oxygenolytic cleavage mechanism. d-nb.infonih.gov Several bacterial strains, including various species of Pseudomonas and Arthrobacter, have been identified as capable of desulfonating a wide range of aromatic sulfonates. d-nb.infonih.gov
Microbial Metabolites: The initial metabolites formed depend on the specific substrate and the microbial strain involved. The desulfonation process typically yields a hydroxylated naphthalene derivative and sulfite. For example, Pseudomonas sp. strain S-313 has been shown to convert various naphthalenesulfonic acids to their corresponding naphthols. nih.gov
Below is a table summarizing identified metabolites from the degradation of various naphthalene sulfonates:
| Original Compound | Bacterial Strain/Community | Key Metabolite(s) | Reference |
|---|---|---|---|
| 1-Naphthalenesulfonic acid | Pseudomonas sp. S-313 | 1-Naphthol | nih.gov |
| 2-Naphthalenesulfonic acid | Pseudomonas sp. S-313 | 2-Naphthol (B1666908) | nih.gov |
| 5-Amino-1-naphthalenesulfonic acid | Pseudomonas sp. S-313 | 5-Amino-1-naphthol | d-nb.infonih.gov |
| 6-Aminonaphthalene-2-sulfonic acid | Mixed community (Pseudomonas sp. BN6 & BN9) | 5-Aminosalicylate | nih.gov |
| Various Naphthalene-2-sulfonates (with OH- or NH2- groups) | Pseudomonas sp. BN6 | Corresponding hydroxy- or aminosalicylates | nih.govscielo.br |
Impact of Substituents and Isomerism on Biodegradability and Persistence
The position and nature of substituents on the naphthalene ring system significantly influence the biodegradability of naphthalene sulfonates.
Number of Sulfonate Groups: The number of sulfonate groups is a critical factor. Disulfonated naphthalenes are generally more resistant to biodegradation than their monosulfonated counterparts. ethz.ch For example, H-acid (4-Amino-5-hydroxy-2,7-naphthalene disulfonic acid) was found to be non-biodegradable under typical activated sludge treatment conditions, even after extended acclimation periods. itu.edu.tr
Position of Substituents (Isomerism): The specific isomer of a substituted naphthalene sulfonate affects its susceptibility to microbial attack. Certain bacterial strains exhibit high specificity. For instance, Pseudomonas sp. BN6 was capable of oxidizing a range of naphthalene-2-sulfonates that had amino or hydroxyl groups at the 5-, 6-, 7-, or 8-positions. However, the same strain could not degrade substituted naphthalene-1-sulfonates or certain isomers like 4- or 5-aminonaphthalene-2-sulfonates. scielo.br
Type of Substituent: The presence of hydroxyl (-OH) or amino (-NH₂) groups can facilitate degradation. Studies have shown that mixed bacterial cultures can completely degrade amino- and hydroxy-naphthalene sulfonic acids. nih.gov The enzymes involved often exhibit broad substrate specificity for these substituted compounds. nih.gov
Abiotic Degradation Processes
In addition to microbial action, abiotic processes such as photolysis and chemical hydrolysis can contribute to the transformation of naphthalene sulfonates in the environment.
Photolytic Degradation Mechanisms in Aquatic Environments
Photodegradation can be a significant pathway for the removal of naphthalene sulfonates from sunlit aquatic environments. The process can occur through direct photolysis or, more commonly, through indirect photosensitized reactions.
Advanced Oxidation Processes (AOPs) have proven effective in degrading these persistent compounds. researchgate.net For example, ozonation combined with UV radiation can remove naphthalene sulfonates from aqueous solutions. researchgate.net Heterogeneous photocatalysis using titanium dioxide (TiO₂) as a catalyst is another effective method, leading to the complete mineralization of the organic pollutants into less harmful substances. unito.it In one study, the photocatalytic treatment of 2,6-naphthalenedisulfonate (2,6-NdS) resulted in its complete abatement after 50 minutes, with full mineralization occurring after approximately 3 hours. unito.it
Furthermore, naturally occurring substances can act as photosensitizers. Soluble substances of biological origin (SBO), which are structurally similar to humic acids, have been shown to efficiently promote the photodegradation of naphthalene sulfonates. researchgate.net In experiments, irradiating solutions containing mono- and disulfonated naphthalenes in the presence of SBO led to a 70-80% depletion of the target compounds within 24 hours. researchgate.netunito.it
Chemical Hydrolysis in Various Environmental Matrices
Chemical hydrolysis involves the reaction of a compound with water, leading to the cleavage of chemical bonds. For naphthalene sulfonates, this process typically refers to the removal of the sulfonate group, which is essentially the reverse of the sulfonation reaction used in their synthesis.
Hydrolysis of naphthalene sulfonic acids is known to occur under specific conditions, often requiring elevated temperatures and the presence of acid. google.comgoogle.com The stability of the sulfonate group to hydrolysis is dependent on its position on the naphthalene ring. For instance, α-naphthalene sulfonic acids (where the sulfonate group is at position 1, 4, 5, or 8) are generally less stable and can be hydrolyzed more readily than β-naphthalene sulfonic acids (positions 2, 3, 6, or 7). google.com While specific data on the hydrolysis of Sodium 7-hydroxynaphthalene-1-sulphonate in typical environmental matrices (e.g., varying pH at ambient temperature) is limited, studies on related compounds suggest that hydrolysis is generally slow under neutral pH conditions but can be influenced by strongly acidic environments. epa.gov
Environmental Distribution and Transport Research of Naphthalene Sulfonates, including this compound
The environmental distribution and transport of naphthalene sulfonates are dictated by their physicochemical properties, most notably their high water solubility, which is conferred by the sulfonic acid group. This characteristic generally leads to high mobility in aqueous systems and a lower tendency to partition to organic matter compared to their non-sulfonated parent compound, naphthalene. The following subsections detail the current understanding of their behavior in soil, sediment, and aquatic systems.
Adsorption, Desorption, and Leaching Behavior in Soil and Sediment
Research on the specific adsorption, desorption, and leaching characteristics of this compound is limited. However, studies on related naphthalene sulfonate compounds provide significant insights into its likely environmental behavior. Due to the presence of the charged sulfonate group, naphthalene sulfonates are highly soluble in water and generally exhibit weak adsorption to soil and sediment particles. nih.gov
The primary mechanism for the sorption of organic compounds in soil is typically partitioning into soil organic matter. For ionic organic compounds like naphthalene sulfonates, electrostatic interactions with charged mineral surfaces can also play a role, although this is pH-dependent. The sorption of 2-naphthalene sulfonate has been shown to be proportional to the fraction of organic carbon in aquifer materials. wisconsin.edu In one study, the soil partition coefficient (Kd) for 2-naphthalene sulfonate was found to be highest in the material with the most organic carbon. wisconsin.edu
Table 1: Soil Partition Coefficients (Kd) for 2-Naphthalene Sulfonate in Different Aquifer Materials
| Aquifer Material | Fraction of Organic Carbon (foc) | Soil Partition Coefficient (Kd) (L/kg) |
|---|---|---|
| AM1 | >0.001 | 0.44 |
| AM2 | >0.001 | 0.13 |
This interactive table is based on data for 2-naphthalene sulfonate, a structurally related compound, and illustrates the influence of organic carbon on sorption. wisconsin.edu
Given their high water solubility and weak sorption, naphthalene sulfonates are expected to be highly mobile in soil and prone to leaching into groundwater. The hydroxyl group on this compound may slightly increase its polarity and potential for hydrogen bonding, but the dominant influence on its mobility is expected to be the sulfonate group. Desorption is also likely to be significant, meaning that once introduced into the soil environment, these compounds can be readily released back into the soil porewater. The parent compound, naphthalene, which is more hydrophobic, shows greater sorption to soil, particularly in the presence of clay minerals and with lower water content. nih.govkwrwater.nl However, the addition of the sulfonate group drastically alters this behavior.
Occurrence and Transformation in Wastewater Treatment Plants and Natural Aquatic Systems
Naphthalene sulfonates can enter the environment through industrial effluents, particularly from the manufacturing of dyes, pigments, concrete plasticizers, and textiles. atamanchemicals.comatamanchemicals.comatamanchemicals.com Their presence in industrial wastewater means that wastewater treatment plants (WWTPs) are a critical point for their potential removal or transformation before discharge into natural aquatic systems.
A key study demonstrated the biodegradation of several hydroxynaphthalene-2-sulfonates by a Pseudomonas strain. This research showed that the bacterium could convert 7-hydroxynaphthalene-2-sulfonate into a corresponding hydroxysalicylate. nih.gov This transformation represents a crucial step in the breakdown of the naphthalene ring structure.
Table 2: Bacterial Transformation of Selected Hydroxynaphthalene-2-sulfonates
| Substrate | Metabolite |
|---|---|
| 5-hydroxynaphthalene-2-sulfonate | 6-hydroxysalicylate |
| 6-hydroxynaphthalene-2-sulfonate | 5-hydroxysalicylate |
This interactive table is based on data from the biodegradation of various hydroxynaphthalene-2-sulfonates by Pseudomonas sp. strain BN6. nih.gov
The complete mineralization of these compounds often requires the synergistic action of a microbial community, where one organism performs the initial desulfonation and ring cleavage, and other organisms further degrade the resulting intermediates. nih.govnih.gov The persistence of naphthalene sulfonates in the environment is often linked to their resistance to biodegradation, which can be influenced by the position of the sulfonate group and other substituents on the naphthalene ring. nih.gov Due to their high water solubility, any untransformed this compound that passes through a WWTP is likely to be distributed in the receiving aquatic environment, with a low potential for accumulation in sediment. nih.gov
Emerging Research Frontiers and Future Directions for Sodium 7 Hydroxynaphthalene 1 Sulphonate Research
Explorations in Functional Materials Science Derived from Sodium 7-hydroxynaphthalene-1-sulphonate
The unique molecular architecture of this compound, featuring a rigid naphthalene (B1677914) core functionalized with both hydroxyl and sulphonate groups, makes it an intriguing building block for novel functional materials. While direct research into materials derived from this specific isomer is in nascent stages, studies on related compounds highlight a promising path forward.
For instance, research on analogous compounds like 4-amino-3-hydroxynaphthalene-1-sulfonic acid has shown its utility in forming polypyrrole (PPy) conducting films through electrochemical processes. medchemexpress.com This suggests that the naphthalene-1-sulfonate (B229774) backbone is conducive to creating electroactive polymers. The hydroxyl group on the 7-position of this compound offers a reactive site for polymerization or for grafting onto other polymer backbones, potentially leading to materials with tailored electronic, optical, or thermal properties. Future explorations may focus on creating new classes of ion-exchange resins, specialized membranes, or organic semiconductors. The sulfonate group imparts water solubility and can influence the morphology and ion-transport characteristics of the resulting materials.
Interdisciplinary Research with Biological Systems as Spectroscopic Probes
The inherent fluorescence of the naphthalene moiety is a key feature driving interdisciplinary research. Naphthalene derivatives are well-known for their environmentally sensitive fluorescence, meaning their emission properties (intensity and wavelength) can change significantly in response to the polarity of their local environment. This characteristic is the foundation for their use as spectroscopic probes in biological systems.
Compounds like 8-anilinonaphthalene-1-sulfonic acid (ANS) are classic examples, used extensively to study the hydrophobic pockets of proteins. nih.gov Similarly, the fluorescence of other isomers, such as 1-hydroxynaphthalene-2-sulphonate and 1-hydroxynaphthalene-4-sulphonate, has been shown to be highly dependent on pH and hydrogen bonding with the solvent. rsc.org These studies reveal that the excited-state proton transfer and interactions with water molecules are critical to their photophysical behavior. rsc.org
These precedents strongly suggest that this compound could be developed into a sensitive fluorescent probe. Its potential applications include:
Monitoring Protein Conformation: Tracking changes in protein folding or binding events by observing shifts in the probe's fluorescence.
Sensing in Cellular Environments: Designing probes to report on local changes in pH or polarity within cells or organelles.
Investigating Biomolecular Interactions: Studying the binding of ligands to receptors or the assembly of biological macromolecules.
The table below summarizes the photophysical characteristics of related naphthalenesulfonic acid derivatives, indicating the type of data essential for developing this compound as a probe.
| Compound/System | Key Spectroscopic Finding | Implication for Probe Development |
| 4-Amino naphthalene-1-sulfonic acid-Alginate | Exhibited positive solvatochromism; fluorescence lifetime decreased from 11 ns in water to 7 ns in butanol. researchgate.net | Demonstrates sensitivity to medium polarity, a crucial feature for a spectroscopic probe. |
| 1-Hydroxynaphthalene-2-sulphonate | Fluorescence of the naphthol form is anomalously constant across a wide pH range (1-8), suggesting an internal hydrogen bond that shields it from solvent quenching. rsc.org | Highlights how isomeric position dramatically affects photophysics and probe behavior. |
| 1-Hydroxynaphthalene-4-sulphonate | The excited-state acidity (pK(S1) ≈ -0.1) is much greater than the ground-state acidity (pK(S0) ≈ 8.27). rsc.org | Indicates potential for use in applications requiring photo-induced proton transfer. |
Advancements in Green Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry, which focus on reducing waste and minimizing environmental impact, are increasingly influencing the synthesis of established chemicals. indexcopernicus.com The production of hydroxynaphthalene sulfonates is an area ripe for such innovation. One documented synthesis route for a related compound involves the reaction of acetic anhydride (B1165640) with this compound in N,N-dimethyl-formamide (DMF) at 80°C. chemicalbook.com While effective, the use of solvents like DMF is a target for green chemistry alternatives due to toxicity and disposal concerns.
Future advancements are likely to focus on several key areas:
Solvent Substitution: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
Catalyst Development: Employing solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused, reducing waste streams.
Process Intensification: Using technologies like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
A patent for the synthesis of the related Sodium 5-hydroxynaphthalene-1-sulphonate highlights a move toward sustainability. google.com The described method involves a high-temperature, high-pressure reaction where the resulting waste liquor can be reused, contrasting with traditional methods that generate large volumes of wastewater containing sodium sulfate (B86663). google.com This approach, which improves resource efficiency and minimizes pollution, exemplifies the direction of future sustainable methodologies for the entire class of hydroxynaphthalene sulfonates.
Development of Advanced Theoretical Models for Complex Reaction Systems and Environmental Interactions
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, accelerating research and development. For this compound and its derivatives, advanced theoretical models are being developed to elucidate complex reaction mechanisms and environmental interactions.
A prime example is the use of Density Functional Theory (DFT) to study the properties of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA). journalirjpac.com Researchers have used DFT calculations to analyze atomic charge distributions, molecular orbitals, and electrostatic potential maps. journalirjpac.com This approach allows for the investigation of polymerization mechanisms at a molecular level and the prediction of binding energies with other molecules, which is critical for designing sensors or materials with specific affinities. journalirjpac.com
| Complex Studied | Theoretical Method | Calculated Binding Energy (kcal/mol) | Key Finding |
| AHNSA-Caffeine | DFT/B3LYP/6-31+G(D) | -8.77 | Favorable binding, suggesting potential for sensor applications. journalirjpac.com |
| AHNSA-Ephedrine | DFT/B3LYP/6-31+G(D) | -8.36 | Favorable binding, indicating the model's utility in predicting molecular interactions. journalirjpac.com |
These theoretical models can also be extended to predict the environmental fate of this compound and its derivatives. Since hydroxynaphthalene sulfonates are used as precursors for azo dyes, understanding their interaction with enzymatic systems is crucial for assessing biodegradability. mdpi.com Theoretical models can simulate the docking of these molecules into the active sites of enzymes like azoreductases and laccases, helping to predict degradation pathways and design more environmentally benign dyes from the outset.
Q & A
Q. How can interdisciplinary collaboration address gaps in understanding the compound’s ecological impact?
- Methodological Answer : Partner with environmental chemists to model bioaccumulation factors (BCFs) and with microbiologists to assess biodegradation pathways. Use multi-omics approaches (e.g., metagenomics) to study soil microbial responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
